
Propane, 1,3-diisocyanato-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diisocyanatopropane is an organic compound with the molecular formula C5H6N2O2. It is a member of the isocyanate family, characterized by the presence of two isocyanate groups (-N=C=O) attached to a propane backbone. This compound is known for its reactivity and is used in various industrial and research applications .
Métodos De Preparación
1,3-Diisocyanatopropane can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-diaminopropane with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a toxic and hazardous reagent . The general reaction is as follows:
H2N−(CH2)3−NH2+2COCl2→O=C=N−(CH2)3−N=C=O+4HCl
Industrial production methods often involve similar reactions but on a larger scale, with additional steps for purification and stabilization of the final product .
Análisis De Reacciones Químicas
1,3-Diisocyanatopropane undergoes various chemical reactions, primarily due to the reactivity of its isocyanate groups. Some of the key reactions include:
Addition Reactions: Isocyanates readily react with alcohols to form urethanes and with amines to form ureas.
Hydrolysis: In the presence of water, isocyanates hydrolyze to form amines and carbon dioxide.
Polymerization: 1,3-Diisocyanatopropane can polymerize with diols or diamines to form polyurethanes or polyureas, respectively.
Aplicaciones Científicas De Investigación
1,3-Diisocyanatopropane is utilized in various scientific research fields:
Mecanismo De Acción
The reactivity of 1,3-diisocyanatopropane is primarily due to its isocyanate groups. These groups can form covalent bonds with nucleophiles such as alcohols, amines, and water. The mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, leading to the formation of urethanes, ureas, or amines . This reactivity is exploited in various applications, from polymer synthesis to biological studies.
Comparación Con Compuestos Similares
1,3-Diisocyanatopropane can be compared with other isocyanates such as:
1,6-Diisocyanatohexane: Used in the production of polyurethanes, it has a longer carbon chain, which affects the properties of the resulting polymers.
Toluene Diisocyanate: Commonly used in flexible foam production, it has aromatic rings that influence its reactivity and the properties of the polymers formed.
Methylenediphenyl Diisocyanate: Used in rigid foam production, it has a more complex structure that provides different mechanical properties to the polymers.
1,3-Diisocyanatopropane is unique due to its shorter carbon chain and the presence of two isocyanate groups, making it highly reactive and suitable for specific applications in polymer chemistry and material science .
Propiedades
Número CAS |
3753-93-3 |
|---|---|
Fórmula molecular |
C5H6N2O2 |
Peso molecular |
126.11 g/mol |
Nombre IUPAC |
1,3-diisocyanatopropane |
InChI |
InChI=1S/C5H6N2O2/c8-4-6-2-1-3-7-5-9/h1-3H2 |
Clave InChI |
IKYNWXNXXHWHLL-UHFFFAOYSA-N |
SMILES canónico |
C(CN=C=O)CN=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[6-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetonitrile](/img/structure/B13890089.png)
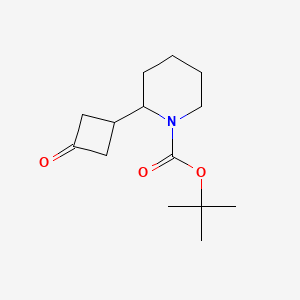
![8-(3,4-dihydro-1H-isoquinolin-2-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13890094.png)
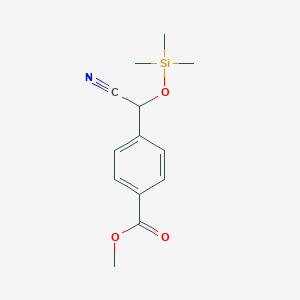
![8-Amino-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13890109.png)
![[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13890112.png)
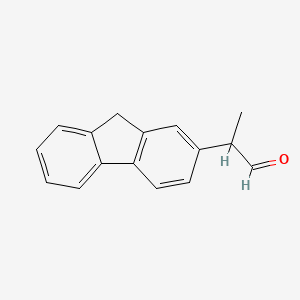
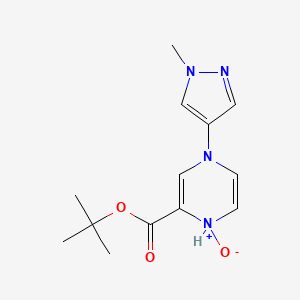
![N-[6-(6,7-dimethoxyquinolin-4-yl)oxynaphthalen-1-yl]-4-methylbenzamide](/img/structure/B13890134.png)

![5-[[Benzyl(methyl)amino]methyl]-2-methylaniline](/img/structure/B13890141.png)
![4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)thiophene-2-carboxylic acid](/img/structure/B13890153.png)
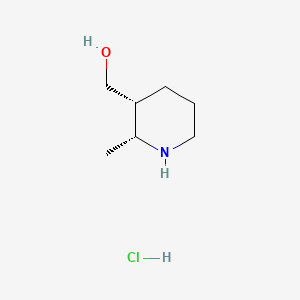
![4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline](/img/structure/B13890170.png)
